molecular formula C68H106N22O17S B7911087 CID 16131139

CID 16131139

Cat. No.: B7911087
M. Wt: 1535.8 g/mol
InChI Key: ISGGITPLKHZHOL-TXYKKBLVSA-N
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Description

CID 16131139, also known as Alytesin, is a bioactive peptide with the sequence Pgly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2. It is derived from natural sources, as evidenced by its isolation from CIEO (likely a plant or fungal extract) through vacuum distillation and GC-MS analysis . The compound’s structure (Figure 1B in ) features a linear peptide backbone with 12 amino acid residues, including pyroglutamic acid (Pgly) at the N-terminus and a C-terminal amidation.

Properties

InChI

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGGITPLKHZHOL-TXYKKBLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H106N22O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1535.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 16131139 would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

CID 16131139 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 16131139 has several scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, investigating its effects on various biological pathways.

    Industry: It could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of CID 16131139 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Oscillatoxin D (CID 101283546)

Structural Features :

  • Oscillatoxin D is a cyclic depsipeptide (a hybrid of peptide and ester bonds) with a macrocyclic lactone ring .
  • Contains non-proteinogenic amino acids and methylated residues, unlike the linear structure of CID 16131139.
  • Molecular weight and solubility data are absent in the evidence, but cyclic depsipeptides typically exhibit higher rigidity and stability compared to linear peptides.

Functional Contrast :

  • Oscillatoxins are marine-derived toxins produced by cyanobacteria, often implicated in harmful algal blooms and cytotoxic activity .

30-Methyl-Oscillatoxin D (CID 185389)

Structural Features :

  • A methylated derivative of oscillatoxin D, featuring a 30-methyl group on the lactone ring .
  • Shares the cyclic depsipeptide framework but differs in side-chain modifications, enhancing hydrophobicity.

Functional Contrast :

  • Methylation in oscillatoxin derivatives often alters bioactivity, such as increasing membrane permeability or target specificity .
  • This compound lacks such post-translational modifications, suggesting divergent mechanisms of action.

Data Table: Structural and Functional Comparison

Compound CID Structure Type Key Features Source Putative Bioactivity
This compound (Alytesin) 16131139 Linear peptide 12 residues, N-terminal Pgly, C-terminal amidation Plant/fungal extract Signaling/antimicrobial (inferred)
Oscillatoxin D 101283546 Cyclic depsipeptide Macrocyclic lactone, non-proteinogenic residues Marine cyanobacteria Cytotoxicity, algal bloom toxin
30-Methyl-Oscillatoxin D 185389 Methylated cyclic depsipeptide 30-methyl group on lactone ring Marine cyanobacteria Enhanced membrane interaction

Research Findings and Limitations

  • Analytical Methods : this compound was characterized using GC-MS and vacuum distillation, highlighting its volatility and purity in specific fractions . Oscillatoxins, however, require advanced techniques like NMR for structural elucidation due to their complexity .
  • Functional Gaps : The evidence lacks explicit data on the biological activity of this compound, necessitating further studies to compare its efficacy with oscillatoxins.
  • Structural Implications : Linear peptides (e.g., this compound) are more flexible and prone to enzymatic degradation, whereas cyclic depsipeptides (e.g., oscillatoxins) exhibit enhanced stability and target selectivity .

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